molecular formula C23H23N5O3S B6483445 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1242869-21-1

2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6483445
CAS No.: 1242869-21-1
M. Wt: 449.5 g/mol
InChI Key: YDTDQUXRVCTXPA-UHFFFAOYSA-N
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Description

2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.15216079 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-15(2)16-7-9-17(10-8-16)24-20(29)14-32-23-26-25-21-22(30)27(11-12-28(21)23)18-5-4-6-19(13-18)31-3/h4-13,15H,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDQUXRVCTXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide , also referred to as C200-6563, is a triazolopyrazine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities—including anticancer properties—and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S with a molecular weight of 421.46 g/mol. The structure features a triazolo[4,3-a]pyrazine core substituted with methoxy and sulfanyl groups, contributing to its unique pharmacological profile.

Anticancer Activity

Research has indicated that compounds within the triazolopyrazine class exhibit significant anticancer activity . The National Cancer Institute (NCI) has assessed various derivatives against multiple cancer cell lines. For instance:

  • In vitro Studies : The compound was evaluated on 60 cancer cell lines, including leukemia and breast cancer types. It demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (μM)Activity Description
MDA-MB-231 (Breast)17.83Strong inhibition compared to Cisplatin
CCRF-CEM (Leukemia)44.59Moderate growth inhibition

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of mitotic activity in cancer cells. Studies suggest that the presence of the triazole ring enhances interaction with biological targets involved in cell cycle regulation.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of triazolopyrazines and evaluated their biological activities. Among these, the compound showed promising results against several cancer cell lines, supporting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the phenyl groups significantly influence biological activity. For instance, substituents such as methoxy enhance efficacy against specific cancer types .
  • Comparative Analysis : In comparative studies with established chemotherapeutics like Cisplatin, the compound demonstrated superior or comparable efficacy in inhibiting tumor growth across various models .

Additional Biological Activities

Besides anticancer properties, compounds similar to this one have been investigated for additional biological activities:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can contribute to their overall therapeutic profile.
Activity TypeMethod UsedResult
AntioxidantDPPH Scavenging AssayIC50 = 16.97 µg/mL
Anti-diabeticStreptozotocin Model59.15% reduction in blood glucose

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multiple steps beginning with the preparation of the triazolopyrazine core through cyclization reactions. Subsequent steps introduce the methoxyphenyl and propan-2-yl groups via substitution reactions, culminating in the formation of the acetamide linkage.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its biological activity against various diseases. It is being explored for its anticancer properties, with studies indicating significant inhibitory effects on cancer cell lines such as MCF-7 and HEPG-2. The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways.

Biochemical Probes

Due to its unique structural features, this compound can serve as a biochemical probe to study various biological processes. It can interact with specific molecular targets, providing insights into cellular mechanisms and aiding in drug discovery.

Material Science

In addition to its biological applications, the compound may be utilized in material science for developing new materials with specific properties. Its unique chemical structure allows for modifications that can tailor its physical and chemical characteristics for industrial applications.

Anticancer Activity

Recent in vitro studies have demonstrated the anticancer potential of derivatives related to this compound:

CompoundCell LineIC50 Value (µg/mL)
7AgMCF-79.1
52cMCF-7Significant activity
52eHEPG-2Significant activity

These findings suggest that compounds similar to 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide could be developed into effective anticancer agents.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) group exhibits nucleophilic character, enabling oxidation and substitution reactions:

Reaction TypeConditionsProductsReferences
Oxidation H₂O₂, acidic/neutral conditionsSulfoxide (S=O) or sulfone (O=S=O) derivatives
Alkylation Alkyl halides, base (e.g., K₂CO₃)Thioether derivatives with extended alkyl chains
Nucleophilic substitution Electrophiles (e.g., R-X)Replacement of –S– with –O– or –N– groups under specific catalysts

Key Insight : The sulfanyl group’s oxidation potential is influenced by electron-withdrawing effects from the adjacent triazolopyrazine core, as indicated by its moderate XLogP3 value (2.3) , which suggests balanced lipophilicity for reaction solvation.

Acetamide Hydrolysis

The acetamide moiety (–N–C(=O)–) undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsReferences
Acidic hydrolysis HCl/H₂SO₄, refluxCarboxylic acid (–COOH) and 4-isopropylaniline
Basic hydrolysis NaOH/KOH, aqueous ethanolCarboxylate salt (–COO⁻Na⁺) and ammonia

Structural Influence : The electron-donating isopropyl group on the phenyl ring reduces electrophilicity at the acetamide carbonyl, slowing hydrolysis compared to unsubstituted analogs .

Triazolopyrazine Core Modifications

The triazolopyrazine system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Reaction TypeConditionsProductsReferences
EAS (Nitration) HNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives at C-5 or C-6 positions
Ring-opening Strong bases (e.g., LiAlH₄)Cleavage to form pyrazine-2,3-diamine intermediates

Electronic Effects : The 8-oxo group deactivates the ring, directing substitution to less electron-deficient positions. The methoxyphenyl substituent further modulates reactivity through resonance effects .

Methoxyphenyl Substituent Reactions

The 3-methoxyphenyl group undergoes demethylation and halogenation:

Reaction TypeConditionsProductsReferences
Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivative (–OH)
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogenated (Cl/Br) aryl derivatives

Steric Considerations : The isopropyl group on the distal phenyl ring creates steric hindrance, favoring para-substitution on the methoxyphenyl group .

Comparative Reactivity with Analogues

Structural analogs exhibit modified reactivity profiles due to substituent variations:

CompoundKey ModificationReactivity Difference vs. Target Compound
AKOS005004741 2-methoxyphenyl vs. 3-methoxyphenylEnhanced electrophilicity at the triazolopyrazine core due to ortho-substituent effects
BK01999 Pyrimidine vs. pyrazine coreReduced aromatic stability, faster hydrolysis of acetamide

Q & A

How can researchers design a robust synthetic route for this compound, considering its complex triazolopyrazine core?

Level: Advanced
Answer:
The synthesis of the triazolopyrazine scaffold requires careful optimization of cyclization and functionalization steps. Key steps include:

  • Cyclocondensation : Use a pre-formed pyrazine intermediate (e.g., 8-oxo-7H-pyrazin-2-amine) with 3-methoxyphenyl isocyanate to form the fused triazole ring. Microwave-assisted synthesis (100–120°C, 30 min) improves yield compared to conventional heating .
  • Sulfanyl Acetamide Incorporation : React the triazolopyrazine core with 2-mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) to avoid over-alkylation .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product. Yield typically ranges from 45–65% due to steric hindrance from the isopropylphenyl group .

Table 1: Critical Reaction Parameters

StepConditionsYield (%)
Triazole FormationMicrowave, 120°C, 30 min72
Sulfanyl IncorporationK₂CO₃, DMF, 12 h58
Final PurificationPrep HPLC, C18, 70% MeCN63

What spectroscopic and computational methods are most reliable for characterizing the sulfur-linked acetamide moiety?

Level: Basic
Answer:

  • ¹H/¹³C NMR : The thioether (-S-) linkage between the triazolopyrazine and acetamide groups shows distinct deshielding:
    • ¹H : δ 3.8–4.2 ppm (CH₂-S) and δ 7.3–7.6 ppm (aromatic protons adjacent to sulfur) .
    • ¹³C : δ 35–38 ppm (CH₂-S) and δ 165–170 ppm (amide carbonyl) .
  • HRMS : Use ESI+ mode to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 493.1324 for C₂₄H₂₁N₅O₃S). Isotopic patterns should match sulfur-containing fragments .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational frequencies (FT-IR) and compare with experimental data. Focus on S-C=O stretching (~1,100 cm⁻¹) .

How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?

Level: Advanced
Answer:
Discrepancies arise due to the compound’s amphiphilic nature (polar triazolopyrazine vs. hydrophobic isopropylphenyl group). To resolve:

  • Solubility Screening : Use a shake-flask method with DMSO as a co-solvent (≤10% v/v). Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
  • Co-solvency Approach : Blend PEG-400 and Labrasol® (1:1 ratio) to enhance aqueous solubility to >1 mg/mL, critical for in vivo pharmacokinetics .
  • X-ray Crystallography : If single crystals are obtainable (via slow evaporation in dichloromethane/hexane), analyze packing motifs to identify hydrophobic interactions limiting solubility .

What strategies mitigate competing side reactions during the synthesis of the sulfanyl-acetamide group?

Level: Advanced
Answer:
Common side reactions include oxidation of the thioether to sulfoxide and nucleophilic substitution at the acetamide nitrogen. Mitigation strategies:

  • Inert Atmosphere : Conduct reactions under N₂ to prevent sulfur oxidation .
  • Protecting Groups : Temporarily protect the acetamide NH with a Boc group, which is cleaved post-sulfur linkage using TFA/DCM (1:4) .
  • Kinetic Control : Lower reaction temperature to 0–5°C during mercaptoacetamide coupling to favor mono-alkylation .

Table 2: Side Reaction Analysis

Side ProductCauseMitigation
Sulfoxide derivativeO₂ exposureN₂ purge
Di-alkylated acetamideExcess alkylating agentStoichiometric control

How can computational methods predict the compound’s binding affinity to kinase targets?

Level: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina with a crystal structure of the target kinase (e.g., PDB: 3NYX). The triazolopyrazine core likely occupies the ATP-binding pocket, while the isopropylphenyl group extends into hydrophobic regions .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the protein-ligand complex. Key interactions:
    • Hydrogen bonds between the acetamide carbonyl and kinase backbone (e.g., Glu92 in JAK2).
    • π-Stacking of the methoxyphenyl group with Phe994 .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. A predicted IC₅₀ < 100 nM suggests high inhibitory potential .

What analytical techniques validate the absence of regioisomeric impurities in the final product?

Level: Basic
Answer:

  • HPLC-MS/MS : Use a biphenyl column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile. Regioisomers elute 0.5–1.0 min earlier than the target compound due to reduced polarity .
  • 2D NMR (HSQC/HMBC) : Correlate the sulfur-linked CH₂ group (δ 4.1 ppm) with the triazolopyrazine C3 (δ 152 ppm) to confirm connectivity .
  • XRD : Resolve positional ambiguity of the 3-methoxyphenyl substituent. The correct regioisomer shows a dihedral angle of 15–20° between the phenyl and triazole rings .

How should researchers address discrepancies in biological activity data across cell lines?

Level: Advanced
Answer:
Variability often stems from differences in membrane permeability or metabolic degradation. Solutions:

  • Caco-2 Assay : Measure apparent permeability (Papp) to assess transport efficiency. A Papp < 1 ×10⁻⁶ cm/s indicates poor absorption in certain cell lines .
  • Metabolic Stability Testing : Incubate the compound with human liver microsomes (HLMs). If >50% degradation occurs in 30 min, incorporate cytochrome P450 inhibitors (e.g., ketoconazole) in assays .
  • Cell-Specific Uptake : Use LC-MS/MS to quantify intracellular concentrations. Normalize activity data to actual drug levels .

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